molecular formula C11H10N2O B112023 6-(3-Aminophenyl)pyridin-2-ol CAS No. 161887-04-3

6-(3-Aminophenyl)pyridin-2-ol

Cat. No. B112023
CAS RN: 161887-04-3
M. Wt: 186.21 g/mol
InChI Key: UAVKFUCNJPJKMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridin-2-ol derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 6-(3-Aminophenyl)pyridin-2-ol can be analyzed using various spectroscopic techniques such as IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .


Chemical Reactions Analysis

Reactions of pyridin-2-ol with pentafluoro- and pentachloropyridine have been reported. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Molecular Properties

The compound 6-(3-Aminophenyl)pyridin-2-ol, a derivative of pyridine, shows promise in the realm of chemical synthesis and molecular studies. A study highlighted the synthesis of a pyridine-2,6-dicarboxamide derivative, showcasing its structural and molecular properties through various spectroscopic and thermal analysis techniques. The compound's antibacterial activities against both Gram-positive and Gram-negative bacteria were evaluated, and its catalytic activity was examined, revealing its potential as an efficient catalyst for the transfer hydrogenation reaction of ketones under mild conditions. The study also delved into concomitant polymorphism, exploring two polymorphic forms of the compound and their intricate molecular geometries and interactions (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Complex Formation and Crystal Packing

The chemical behavior of this compound derivatives in forming complexes and their influence on crystal packing was investigated. In one study, alkynolpyridines were observed to form complexes with triphenylphosphine oxide, with the molecular structure influencing the nature of crystal packing through hydrogen bonding and phenyl embraces. These molecular interactions contribute to the stability and formation of infinite chains and layers in the crystal structure, highlighting the compound's significance in crystallography and materials science (Holmes, Padgett, Krawiec, & Pennington, 2002).

Biocatalysis and Chemical Industry Applications

In the realm of biocatalysis and the chemical industry, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. was explored. This process is vital for producing pyridinols and pyridinamines, which are crucial intermediates in synthesizing pharmaceutical products and polymers with unique physical properties. The study underscored the potential of using enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives, offering an efficient method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).

Material Science and Polymer Research

Further, the compound's relevance extends to material science and polymer research. For instance, the synthesis of soluble and thermally stable polyimides with phthalimide as a pendent group from pyridine-containing triamine was reported. This study unveiled a novel pyridine-containing triamine monomer, demonstrating its structural and morphological characteristics through various spectroscopic methods. The resultant polyimides exhibited remarkable solubility and thermal stability, indicating the compound's potential applications in advanced material synthesis and engineering (Zhuo, Kou, Wang, Yao, & Wu, 2014).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have shown anticancer activity . This suggests that 6-(3-Aminophenyl)pyridin-2-ol could potentially influence pathways related to cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (18621 g/mol) and the presence of polar groups (hydroxyl and amino groups) could potentially influence its bioavailability .

Result of Action

Similar compounds have shown to inhibit microtubule polymerization, resulting in cell cycle arrest and apoptosis of cancer cells . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations of 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH of the environment, given the presence of ionizable groups (hydroxyl and amino groups).

Biochemical Analysis

Biochemical Properties

6-(3-Aminophenyl)pyridin-2-ol is known to participate in biochemical reactions as an ambident nucleophile, capable of attacking both oxygen and nitrogen atoms This property allows it to interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

Its ability to act as an ambident nucleophile suggests it may bind to biomolecules and potentially inhibit or activate enzymes Changes in gene expression could also be a possible outcome of its interactions

properties

IUPAC Name

6-(3-aminophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKFUCNJPJKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621456
Record name 6-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161887-04-3
Record name 6-(3-Aminophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161887-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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